N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide
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Overview
Description
N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide is a chemical compound known for its unique structure and properties. It is also referred to as Bicuculline, a name derived from its initial isolation from the plant Dicentra cucullaria in 1932. This compound acts as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, making it significant in neurological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide involves several steps, typically starting with the formation of the azaspiro structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the spiro compound. Detailed synthetic routes are documented in various chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with unique properties .
Scientific Research Applications
N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s role as a GABA antagonist makes it valuable in studying neurological processes and disorders.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the treatment of neurological conditions.
Industry: It is used in the production of various chemical products and as a research tool in industrial laboratories.
Mechanism of Action
The mechanism of action of N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide involves its interaction with GABA receptors in the brain. As a GABA antagonist, it binds to these receptors and inhibits their activity, leading to increased neuronal excitability. This mechanism is crucial in understanding its effects on the nervous system and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Bicuculline: Another GABA antagonist with a similar structure and function.
Gabazine: A compound with similar GABA receptor antagonistic properties.
Picrotoxin: Another GABA antagonist used in neurological research.
Uniqueness
N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to selectively inhibit GABA receptors makes it a valuable tool in neurological research and potential therapeutic applications.
Properties
IUPAC Name |
N-tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(2,3)13-9(14)8-6-11(8)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAVLDXLNIPXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC12CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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